molecular formula C15H15BrO B7871069 (3-Bromophenyl)(3,4-dimethylphenyl)methanol

(3-Bromophenyl)(3,4-dimethylphenyl)methanol

Cat. No.: B7871069
M. Wt: 291.18 g/mol
InChI Key: XZVVBPXWBZJNLP-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(3,4-dimethylphenyl)methanol: is an organic compound characterized by a bromophenyl group and a dimethylphenyl group attached to a methanol moiety

Synthetic Routes and Reaction Conditions:

  • Bromination and Methanolysis: The compound can be synthesized by first brominating 3,4-dimethylbenzene to form 3-bromophenyl-3,4-dimethylbenzene, followed by methanolysis to introduce the methanol group.

  • Grignard Reaction: Another method involves the reaction of 3-bromophenyl magnesium bromide with 3,4-dimethylbenzaldehyde, followed by reduction to form the methanol group.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.

  • Continuous Flow Chemistry: Some industrial processes may employ continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

(3-Bromophenyl)(3,4-dimethylphenyl)methanol: undergoes various types of reactions:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and reaction conditions such as polar aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation: 3-Bromophenyl-3,4-dimethylbenzoic acid or ketone derivatives.

  • Reduction: Corresponding alcohol or amine derivatives.

  • Substitution: Various substituted phenyl compounds depending on the nucleophile used.

Scientific Research Applications

(3-Bromophenyl)(3,4-dimethylphenyl)methanol: has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

(3-Bromophenyl)(3,4-dimethylphenyl)methanol: can be compared with other similar compounds such as 3-Bromophenylmethanol and 3,4-Dimethylbenzyl alcohol . The uniqueness of this compound lies in its combination of bromophenyl and dimethylphenyl groups, which provides distinct chemical properties and reactivity compared to its counterparts.

Comparison with Similar Compounds

  • 3-Bromophenylmethanol

  • 3,4-Dimethylbenzyl alcohol

  • 4-Bromophenylmethanol

  • 2,3-Dimethylbenzyl alcohol

(3-Bromophenyl)(3,4-dimethylphenyl)methanol in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

(3-bromophenyl)-(3,4-dimethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVVBPXWBZJNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC(=CC=C2)Br)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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